3,5-Diisopropyl-2-nitrobenzotrifluoride
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Overview
Description
3,5-Diisopropyl-2-nitrobenzotrifluoride is a chemical compound with the molecular formula C13H16F3NO2 and a molecular weight of 275.27 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,5-Diisopropyl-2-nitrobenzotrifluoride involves nitration reactions. A typical method includes the nitration of 3,5-diisopropylbenzotrifluoride using a mixture of fuming nitric acid and fuming sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The waste acids generated during the reaction are often recycled to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3,5-Diisopropyl-2-nitrobenzotrifluoride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product is 3,5-Diisopropyl-2-aminobenzotrifluoride.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
3,5-Diisopropyl-2-nitrobenzotrifluoride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Diisopropyl-2-nitrobenzotrifluoride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Diisopropyl-4-nitrobenzotrifluoride
- 3,5-Diisopropyl-2,4-dinitrobenzotrifluoride
- 3,5-Diisopropyl-2-nitrobenzoic acid
Uniqueness
3,5-Diisopropyl-2-nitrobenzotrifluoride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-nitro-1,5-di(propan-2-yl)-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c1-7(2)9-5-10(8(3)4)12(17(18)19)11(6-9)13(14,15)16/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVJZVKMFXJBBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(F)(F)F)[N+](=O)[O-])C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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